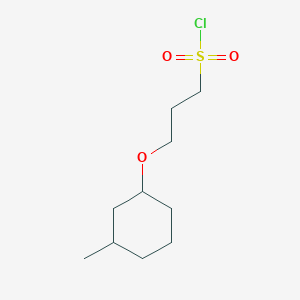

3-((3-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride

Description

3-((3-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride (CAS: 1339575-48-2) is a sulfonyl chloride derivative featuring a 3-methylcyclohexyloxy substituent. With a molecular weight of 254.77 g/mol and a purity of 98%, it is primarily utilized as a reactive intermediate in organic synthesis, particularly in sulfonylation reactions to form sulfonamides or sulfonate esters . Its InChIKey (BTCWIMFYCONMET-UHFFFAOYNA-N) confirms its stereochemical identity, though detailed physicochemical properties (e.g., melting point, boiling point) remain unspecified in available sources.

Properties

Molecular Formula |

C10H19ClO3S |

|---|---|

Molecular Weight |

254.77 g/mol |

IUPAC Name |

3-(3-methylcyclohexyl)oxypropane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H19ClO3S/c1-9-4-2-5-10(8-9)14-6-3-7-15(11,12)13/h9-10H,2-8H2,1H3 |

InChI Key |

BTCWIMFYCONMET-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)OCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohexanol with propane-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials, 3-methylcyclohexanol and propane-1-sulfonyl chloride, are fed into the reactor along with a base. The reaction mixture is then heated to the desired temperature, and the product is continuously extracted and purified.

Chemical Reactions Analysis

Types of Reactions

3-((3-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, or thiols, to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions, often at room temperature, with the use of a base to neutralize the hydrochloric acid byproduct.

Hydrolysis: This reaction can be carried out using water or aqueous bases such as sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to achieve the reduction of the sulfonyl chloride group.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Sulfonic Acid: Formed by hydrolysis.

Sulfonyl Hydride: Formed by reduction.

Scientific Research Applications

3-((3-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting enzymes and receptors that interact with sulfonyl groups.

Material Science: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or chemical resistance.

Biological Research: The compound is used in the study of enzyme mechanisms and protein modifications, particularly those involving sulfonylation reactions.

Mechanism of Action

The mechanism of action of 3-((3-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by various functional groups. This reactivity allows the compound to modify proteins, enzymes, and other biomolecules by introducing sulfonyl groups, which can alter their activity, stability, or interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Characteristics |

|---|---|---|---|---|

| 3-((3-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride | 1339575-48-2 | C₁₀H₁₉ClO₃S | 254.77 | 3-Methylcyclohexyloxy group |

| 3-((3,4-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride | 1562027-10-4 | C₁₁H₂₁ClO₃S | 268.80 | 3,4-Dimethylcyclohexyloxy group |

| 3-(Cyclohexylmethoxy)propane-1-sulfonyl chloride | 1408651-62-6 | C₁₀H₁₉ClO₃S | 254.52* | Cyclohexylmethoxy group (benzyl-type ether) |

| 3-(Oxan-4-yl)propane-1-sulfonyl chloride | 1504599-35-2 | C₈H₁₅ClO₃S | 230.31 | Oxan-4-yl (tetrahydropyran-4-yl) group |

*Calculated molecular weight based on formula.

Key Observations:

Substituent Effects on Molecular Weight :

- The 3,4-dimethylcyclohexyloxy analog (268.80 g/mol) is heavier than the target compound due to an additional methyl group .

- The oxan-4-yl derivative (230.31 g/mol) is lighter, attributed to the oxygen-containing tetrahydropyran ring reducing hydrogen content .

Substituent Steric and Electronic Properties: 3-Methylcyclohexyloxy vs. Cyclohexylmethoxy: The benzyl-type ether may enhance lipophilicity compared to cyclohexyloxy groups, influencing solubility in non-polar solvents . Oxan-4-yl: The oxygen atom in the tetrahydropyran ring increases polarity, likely improving aqueous solubility compared to purely hydrocarbon substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.